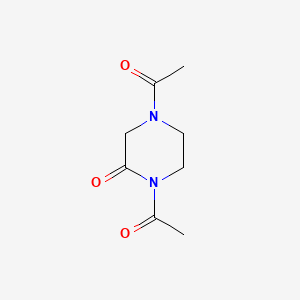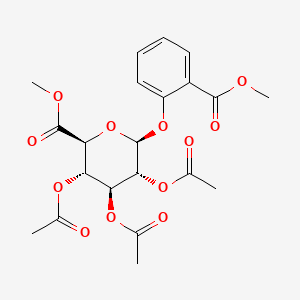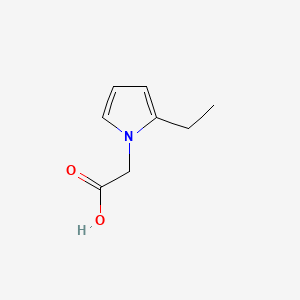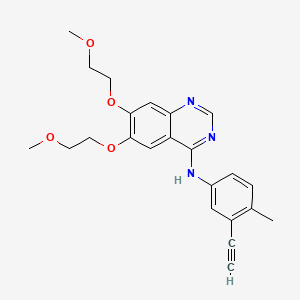
2,6-Dimethoxy-beta-nitrostyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,6-Dimethoxy-beta-nitrostyrene is a derivative of beta-nitrostyrene . Beta-nitrostyrene is an aromatic compound and a nitroalkene used in the synthesis of indigo dye and the slimicide bromo-nitrostyrene . It is primarily used as an effective component of an AIDS medicament in the field of medicine .
Synthesis Analysis
The synthesis of this compound involves adding materials 2,5-dimethoxybenzaldehyde, nitromethane, ammonium acetate, and an organic solvent into a reaction kettle . The mass ratio of the materials is 1:0.7-0.9:4-5:0.25-0.3, and the reaction occurs for 4-10 hours at a temperature of 70-80°C . After the reaction, an aqueous solution is added to the reaction solution, and the mixture is washed to separate it into an aqueous layer and an organic layer . The organic layer is then cooled and crystallized, and centrifuged to obtain the finished product .Molecular Structure Analysis
The molecular formula of this compound is C10H11NO4 . Its molecular weight is 209.2 g/mol .Chemical Reactions Analysis
Beta-nitrostyrene, from which this compound is derived, is produced by either the Henry reaction of benzaldehyde and nitromethane or by direct nitration of styrene using nitric oxide . It is also used as a precursor in the syntheses of psychedelic substituted phenethylamines and substituted amphetamines .Physical And Chemical Properties Analysis
Beta-nitrostyrene appears as a yellow crystalline solid . It has a melting point of 58°C (136°F; 331 K) and a boiling point of 255°C (491°F; 528 K) . The melting point range for this compound is 116 - 120°C , and its initial boiling point is estimated to be 348.55°C .Safety and Hazards
Beta-nitrostyrene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water . If inhaled, the victim should be removed to fresh air .
Eigenschaften
IUPAC Name |
1,3-dimethoxy-2-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHAPEJTWCSVGR-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)/C=C/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![D-[2-13C]tagatose](/img/structure/B583995.png)

